5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate
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Overview
Description
5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate: is an organosulfur compound that features a trifluoromethanesulfonate group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.
Mode of Action
In the context of the Suzuki-Miyaura coupling reaction, 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate likely acts as an electrophile. It would interact with the organoboron reagents, which act as nucleophiles, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of its use in the suzuki-miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would be the formation of new carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2-chloro-4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
5-Bromo-2-chloro-4-fluorophenol+Trifluoromethanesulfonic anhydride→5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-coupling reactions: These reactions often use palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Nucleophilic substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Cross-coupling reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of advanced polymers and electronic materials.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzotrifluoride: Similar in structure but lacks the trifluoromethanesulfonate group.
(5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone: Contains similar halogen substitutions but has a different functional group.
Uniqueness: 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOGESYNNJGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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